Methylene Spacer vs. Direct Linkage: Impact on Molecular Volume and Predicted Lipophilicity
The target compound incorporates a methylene (-CH₂-) spacer between the azetidine ring and the N-methylimidazole. This contrasts with the direct-linked analog 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol (CAS 1489819-00-2). The addition of the methylene group increases the molecular weight from 153.18 g/mol to 167.21 g/mol, a 14.03 g/mol (9.2%) increase . Concurrently, the predicted density rises from 1.39±0.1 g/cm³ to 1.32±0.1 g/cm³, and the predicted boiling point shifts from 396.0±42.0 °C to 387.3±17.0 °C . This spacer lengthens the molecular structure, providing a distinct pharmacophore reach that is critical for bridging deep binding pockets in receptors like CYP11B enzymes or histamine H3, as demonstrated in structurally related azetidinyl-amide and -imidazole ligand series [1].
| Evidence Dimension | Molecular Weight and Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 167.21 g/mol; Density: 1.32±0.1 g/cm³; Boiling Point: 387.3±17.0 °C |
| Comparator Or Baseline | 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol (CAS 1489819-00-2): MW 153.18 g/mol; Density 1.39±0.1 g/cm³; Boiling Point 396.0±42.0 °C |
| Quantified Difference | MW increase of 14.03 g/mol (9.2%); Density change of -0.07 g/cm³; Boiling point change of -8.7 °C |
| Conditions | Predicted values from ACD/Labs or similar software as aggregated by Chemsrc; standard conditions. |
Why This Matters
For CNS lead optimization, a 14 Da increase and altered lipophilicity can significantly affect blood-brain barrier penetration, making this spacer variant a critical SAR tool when fine-tuning pharmacokinetic properties.
- [1] Hahner, S., et al. (2021). Novel CYP11B-ligand [123/131I]IMAZA as promising theranostic tool for adrenocortical tumors. Eur J Nucl Med Mol Imaging, 49(1), 301–310. View Source
